1,2-Ethanediamine, N,N'-dibutyl-
Overview
Description
1,2-Ethanediamine, N,N’-dibutyl- is a chemical compound with the molecular formula C10H24N2. It belongs to the family of diamines and is commonly used in various industrial and scientific applications. This compound is known for its versatility and is utilized in fields such as drug development, manufacturing processes, and pollution management.
Preparation Methods
The synthesis of 1,2-Ethanediamine, N,N’-dibutyl- typically involves the reaction of ethylenediamine with butyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with butyl groups. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,2-Ethanediamine, N,N’-dibutyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
1,2-Ethanediamine, N,N’-dibutyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is employed in the manufacturing of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N’-dibutyl- involves its interaction with molecular targets such as enzymes and receptors. It can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s ability to act as a chelating agent allows it to modulate the activity of metalloproteins and enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
1,2-Ethanediamine, N,N’-dibutyl- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N’-dimethyl-: This compound has shorter alkyl chains and different chemical properties, making it less hydrophobic compared to 1,2-Ethanediamine, N,N’-dibutyl-.
1,2-Ethanediamine, N,N’-diethyl-: This compound has intermediate alkyl chain lengths and exhibits different reactivity and solubility characteristics.
The uniqueness of 1,2-Ethanediamine, N,N’-dibutyl- lies in its longer butyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules.
Properties
IUPAC Name |
N,N'-dibutylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-3-5-7-11-9-10-12-8-6-4-2/h11-12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGVKPIUZUOJSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063263 | |
Record name | 1,2-Ethanediamine, N,N'-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4013-95-0 | |
Record name | N,N′-Dibutylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4013-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N2-dibutyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N2-dibutyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N'-dibutyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibutylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the impact of N,N'-Dibutylethylenediamine on the properties and performance of these drug carriers?
A2: The incorporation of DBE directly influences the size, stability, and drug release profile of the nanocarriers. The hydrophobic interactions mediated by DBE at physiological pH contribute to the formation of larger aggregations, enhancing their accumulation in tumors through the enhanced permeation and retention (EPR) effect []. The pH-triggered switch in DBE's hydrophilicity enables controlled drug release. In acidic conditions, the protonation of DBE disrupts the hydrophobic interactions within the nanoparticle core, leading to disassembly and the release of the encapsulated drug. This pH-sensitive behavior ensures that the drug is primarily released within the tumor microenvironment, minimizing off-target effects and improving therapeutic efficacy.
Q2: Are there any studies demonstrating the effectiveness of these DBE-modified nanocarriers in preclinical models?
A3: While the provided abstracts do not delve into specific in vivo results, the research highlights the potential of these DBE-modified nanoparticles for enhanced chemotherapy. The ability of these systems to exploit the EPR effect for tumor accumulation and the acidic tumor microenvironment for triggered drug release suggests their promise for improved therapeutic outcomes []. Further preclinical studies are necessary to validate their efficacy and safety profiles in relevant animal models.
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